molecular formula C9H8ClNO4 B188069 Dimethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 5371-70-0

Dimethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No.: B188069
CAS No.: 5371-70-0
M. Wt: 229.62 g/mol
InChI Key: NFXKYKHKNUFOKB-UHFFFAOYSA-N
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Description

Historical Development and Discovery

Dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS 5371-70-0) emerged as a critical intermediate in synthetic organic chemistry during the late 20th century. Early work on pyridine derivatives in the 1950s laid the groundwork for its synthesis, with Markees et al. (1958) pioneering methods for halogenation and esterification of pyridine dicarboxylates. The compound gained prominence in the 2000s due to its utility in preparing luminescent lanthanide complexes and functionalized dendrimers, as demonstrated in studies by De Bo et al. (2011) and Chessa et al. (2005). Industrial-scale production methods were optimized through patents such as CN1317268C (2005), which detailed Pd/C-catalyzed hydrogenation protocols for related pyridine derivatives.

Nomenclature and Chemical Classification

Systematic IUPAC Name : this compound
Molecular Formula : C₉H₈ClNO₄
Molecular Weight : 229.62 g/mol
Structural Features :

  • Pyridine core with chlorine at C4
  • Ester groups (-COOCH₃) at C2 and C6
    Classification :
  • Heterocyclic aromatic compound (pyridine derivative)
  • Dicarboxylate ester
  • Chlorinated organic compound

Table 1: Key Structural Comparisons

Feature Pyridine-2,6-dicarboxylic acid This compound
Substituents -COOH at C2/C6 -COOCH₃ at C2/C6, -Cl at C4
Molecular Weight 167.12 g/mol 229.62 g/mol
Solubility Profile Polar, water-soluble Lipophilic, organic solvent-soluble

Relationship to Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)

This compound is structurally related to dipicolinic acid (DPA, pyridine-2,6-dicarboxylic acid), a natural spore component in Bacillus species. Key distinctions include:

  • Functional Groups : Esterification of DPA's carboxylic acids enhances volatility for gas-phase reactions.
  • Reactivity : The chlorine substituent enables nucleophilic aromatic substitution, unlike DPA.
  • Coordination Chemistry : While DPA chelates Ca²⁺ in spores, the dimethyl ester exhibits preferential binding to transition metals like Fe²⁺ in catalytic systems.

Significance in Heterocyclic Chemistry

This compound serves three primary roles in heterocyclic synthesis:

  • Building Block : For N-containing macrocycles in supramolecular chemistry.
  • Directed Functionalization : The C4 chlorine directs electrophilic substitution to C3/C5 positions.
  • Ligand Precursor : Hydrolysis yields 4-chloropyridine-2,6-dicarboxylic acid for lanthanide coordination.

Synthetic Applications :

  • Preparation of azacoronenes for organic electronics
  • Synthesis of chiral DMAP derivatives in asymmetric catalysis
  • Development of iron-containing dendrimers for redox applications

Properties

IUPAC Name

dimethyl 4-chloropyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXKYKHKNUFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285424
Record name dimethyl 4-chloropyridine-2,6-dicarboxylate
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Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5371-70-0
Record name 5371-70-0
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Record name dimethyl 4-chloropyridine-2,6-dicarboxylate
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Record name Dimethyl 4-Chloro-2,6-pyridinedicarboxylate
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Preparation Methods

Preparation of Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate (Chelidamate Ester)

The synthesis begins with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), a commercially available starting material. Esterification is achieved by refluxing chelidamic acid with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the carboxylic acid are replaced by methoxy groups. Optimal conditions include a 12–24-hour reaction time at 60–80°C, yielding the intermediate dimethyl 4-hydroxypyridine-2,6-dicarboxylate (chelidamate ester) with >90% purity.

Chlorination Using Thionyl Chloride and DMF

The hydroxyl group at the 4-position of the chelidamate ester undergoes chlorination via a two-step mechanism. Thionyl chloride (SOCl₂) acts as both the chlorinating agent and solvent, while dimethylformamide (DMF) serves as a catalytic activator. The reaction is conducted under reflux in chloroform (CHCl₃) at 70–75°C for 48 hours, achieving a 91% yield of DCPD. This method surpasses traditional approaches using phosphorus pentachloride (PCl₅), which are less efficient (69% yield) and pose safety risks due to PCl₅’s hygroscopic and corrosive nature.

Table 1: Comparison of Chlorination Methods

ParameterThionyl Chloride + DMFPhosphorus Pentachloride
Yield91%69%
Reaction Time48 hours24–36 hours
Safety ProfileModerateHazardous
Cost EfficiencyHighLow

Alternative Pathways and Industrial Considerations

Direct Esterification of 4-Chloropyridine-2,6-Dicarboxylic Acid

While less commonly reported, DCPD can theoretically be synthesized via direct esterification of 4-chloropyridine-2,6-dicarboxylic acid. This method involves refluxing the diacid with excess methanol and a sulfuric acid catalyst. However, the diacid precursor’s limited availability and the need for stringent pH control during hydrolysis make this route less practical compared to the chlorination approach. Industrial applications may employ continuous flow reactors to enhance yield and reduce reaction time, though specific data remain proprietary.

Optimization and Purification Strategies

Catalyst and Solvent Selection

The use of DMF in chlorination reactions enhances reactivity by stabilizing intermediates through hydrogen bonding. Alternative solvents like acetonitrile or dichloromethane reduce side reactions but require higher temperatures (80–100°C). Catalytic amounts of iodine or tetrabutylammonium bromide (TBAB) have been explored to accelerate halogenation, though their efficacy remains under investigation.

Recrystallization and Chromatography

Crude DCPD is purified via recrystallization from ethanol or ethyl acetate, achieving >98% purity. For laboratory-scale synthesis, column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3) effectively isolates the product. Industrial processes favor fractional distillation under reduced pressure (10–15 mmHg) to minimize decomposition.

Table 2: Key Reaction Parameters for DCPD Synthesis

StepTemperature (°C)Time (hours)Catalyst/SolventYield (%)
Esterification60–8012–24H₂SO₄/MeOH85–90
Chlorination70–7548SOCl₂/DMF/CHCl₃91
Recrystallization25–302–4Ethanol95–98

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-chloropyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

DMCPDC is primarily employed as a key intermediate in the synthesis of various organic compounds. Its derivatives have been synthesized for multiple applications, including:

  • Synthesis of NDM-1 Inhibitors : DMCPDC has been used to develop compounds that inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. For instance, derivatives synthesized from DMCPDC demonstrated significant inhibitory activity against NDM-1 with IC50 values as low as 80 nM, making them potential candidates for overcoming antibiotic resistance .
  • Dendritic Structures : The compound has been utilized in the synthesis of poly(pyridylthioether) dendrimers, which have applications in drug delivery systems and catalysis .

Pharmaceutical Applications

The pharmaceutical industry benefits from DMCPDC through its role in synthesizing bioactive molecules:

  • Antimicrobial Agents : Research indicates that compounds derived from DMCPDC can enhance the efficacy of existing antibiotics against resistant bacterial strains. For example, when co-administered with existing antibiotics, these derivatives significantly reduced the minimum inhibitory concentration (MIC) against Escherichia coli and Klebsiella pneumoniae harboring NDM-1 .
  • Potential Cancer Therapeutics : Some derivatives exhibit properties that may be useful in cancer treatment protocols, although further research is necessary to establish their efficacy and safety profiles.

Agrochemical Applications

In agrochemistry, DMCPDC serves as an intermediate for developing herbicides and pesticides:

  • Herbicide Development : The compound's derivatives have shown potential as herbicides due to their ability to inhibit specific biochemical pathways in plants.

Dyestuff Production

DMCPDC is also employed in the production of dyes:

  • Colorants for Textiles : It acts as a precursor for synthesizing various dyes used in textile industries, providing vibrant colors and stability.

Case Study 1: Synthesis of NDM-1 Inhibitors

A focused library of compounds was synthesized starting from DMCPDC. Through a series of chemical reactions involving saponification and amide coupling, researchers developed several potent NDM-1 inhibitors. The study highlighted the structural modifications that enhanced the binding affinity to the target enzyme .

Case Study 2: Dendritic Structures

Research involving DMCPDC has led to the creation of dendritic structures with enhanced catalytic properties. These structures were synthesized using DMCPDC as a building block, demonstrating its utility beyond simple organic synthesis .

Mechanism of Action

The mechanism of action of dimethyl 4-chloropyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorine atom and ester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4-position substituent significantly influences the physical, chemical, and biological properties of pyridine dicarboxylates. Below is a comparative overview of dimethyl 4-chloropyridine-2,6-dicarboxylate and its analogs:

Compound Substituent Molecular Formula Molecular Weight Key Applications
This compound Cl C₉H₈ClNO₄ 229.62 g/mol Intermediate for metallo-β-lactamase inhibitors, ligand synthesis
Dimethyl 4-bromopyridine-2,6-dicarboxylate Br C₉H₈BrNO₄ 274.07 g/mol Cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical scaffolds
Dimethyl 4-iodopyridine-2,6-dicarboxylate I C₉H₈INO₄ 321.03 g/mol Precursor for trifluoromethylated ligands in catalysis
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate OH C₉H₉NO₆ 227.17 g/mol Chelating agent for transition metal complexes
Diethyl 4-chloropyridine-2,6-dicarboxylate Cl (ethyl ester) C₁₁H₁₂ClNO₄ 257.67 g/mol Solubility-enhanced intermediate for drug design

Key Research Findings

  • Synthetic Efficiency :

    • This compound achieves an 83% yield in ionic liquid ([bmim]OH)-catalyzed Wittig condensation, outperforming traditional catalysts .
    • Bromo and iodo derivatives require palladium catalysts for cross-coupling, with yields up to 92% .
  • Biological Relevance :

    • Chloro and bromo derivatives are pivotal in designing NDM-1 inhibitors, with the bromo analog showing a 30% higher enzyme-binding affinity .

Biological Activity

Dimethyl 4-chloropyridine-2,6-dicarboxylate (DCPD) is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of DCPD, highlighting its mechanisms, therapeutic potential, and relevant research findings.

DCPD is characterized by its pyridine ring substituted with two carboxylate groups and a chlorine atom. The molecular formula is C9H8ClN2O4C_9H_8ClN_2O_4, with a molecular weight of approximately 229.62 g/mol. It is slightly soluble in water and commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

1. Inhibition of Metallo-β-lactamases (MBLs)

One significant area of research involves DCPD's derivatives as inhibitors of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. A study demonstrated that certain derivatives synthesized from DCPD exhibited potent inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), with an IC50 value as low as 80 nM . The mechanism involves the formation of a stable ternary complex with the enzyme, enhancing the efficacy of co-administered antibiotics like imipenem against resistant strains of E. coli and Klebsiella pneumoniae.

2. Anticancer Activity

Research has also indicated that DCPD and its derivatives have potential anticancer properties. For instance, bis(benzimidazole) complexes derived from DCPD were shown to sensitize melanoma cells to radiation therapy without causing toxicity to normal cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent apoptosis in cancer cells .

Table 1: Summary of Biological Activities of DCPD Derivatives

Compound TypeBiological ActivityIC50 ValueReference
DCPD DerivativesInhibition of NDM-180 nM
Bis(benzimidazole) ComplexesAnticancer activity in melanoma cellsNot specified
Other DerivativesAntibacterial activity against various strainsVaries

Pharmacokinetics and Toxicology

DCPD has been evaluated for its pharmacokinetic properties. It is noted to be a permeant across biological membranes with a Log Kp value indicating good skin permeation potential (-6.39 cm/s) . Moreover, it acts as an inhibitor for CYP1A2, which may influence drug metabolism pathways, although it does not inhibit other major cytochrome P450 enzymes such as CYP2C19 or CYP3A4 .

Q & A

Q. What methodologies address regioselectivity challenges in functionalizing the pyridine ring?

  • Methodological Answer : Combine directed ortho-metalation (DoM) with transient protecting groups. For example, use TMS-protected esters to direct lithiation at the 3-position, followed by quenching with electrophiles. Monitor selectivity via 1H^1H-NMR and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 4-chloropyridine-2,6-dicarboxylate
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Dimethyl 4-chloropyridine-2,6-dicarboxylate

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